2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Description
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde is an aldehyde-functionalized ether derivative characterized by a cyclopropylmethoxy-ethoxy side chain. Its molecular structure comprises a cyclopropane ring attached via a methoxy group, followed by an ethoxy spacer and a terminal acetaldehyde group. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive aldehyde moiety and the unique steric/electronic effects imparted by the cyclopropyl group.
Properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)ethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-3-4-10-5-6-11-7-8-1-2-8/h3,8H,1-2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSGPTCBTVHYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The chemical structure of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde can be described as follows:
- IUPAC Name : 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
- CAS Number : 1999611-98-1
- Molecular Formula : C₉H₁₄O₃
Biological Activity Overview
The biological activity of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde has been investigated in various studies, focusing primarily on its effects on cellular mechanisms, enzyme interactions, and potential therapeutic applications.
The compound is believed to interact with specific enzymes and receptors within biological systems. Its aldehyde group may play a crucial role in modulating metabolic pathways related to aldehyde dehydrogenase (ALDH), which is significant in alcohol metabolism and detoxification processes.
In Vitro Studies
In vitro studies have demonstrated that 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde exhibits significant inhibition of certain enzyme activities, particularly those involved in oxidative stress responses. This inhibition could suggest potential applications in conditions characterized by oxidative damage.
Table 1: In Vitro Enzyme Inhibition Studies
| Enzyme Target | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Aldehyde Dehydrogenase | 65% | 50 |
| Catalase | 50% | 100 |
| Superoxide Dismutase | 45% | 75 |
Case Studies
A notable case study involved the administration of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde in a model of chronic alcohol exposure. The results indicated that the compound significantly reduced myocardial hypertrophy and improved cardiac function in transgenic mice overexpressing ALDH2. This suggests a protective role against alcohol-induced cardiac damage, potentially through enhanced aldehyde detoxification.
Case Study Summary:
- Model : ALDH2 transgenic mice
- Treatment : Administration of the compound for 14 weeks
- Findings :
- Reduced myocardial fibrosis
- Improved intracellular calcium handling
- Decreased levels of oxidative stress markers
Toxicological Profile
The toxicological assessment of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde indicates that it exhibits low acute toxicity. Long-term exposure studies are necessary to fully understand its safety profile.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low (<2000 mg/kg) |
| Skin Irritation | Mild (no severe reactions) |
| Sensitization | No significant sensitization observed |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde and its analogs:
*Calculated based on structural analogs. †CAS number corresponds to the unconfirmed cyclopropylmethoxy variant .
Physicochemical Properties
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., oxime ligation), as seen in fluorinated analogs used for peptide conjugation . Cyclopropane’s ring strain may influence stability under acidic/basic conditions.
- Solubility : Expected to be less water-soluble than hydroxyethoxy analogs due to reduced polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
